molecular formula C7H10N2O2S B8430653 1-Isopropyl-2-methylsulfanyl-1H-imidazole-4,5-dione

1-Isopropyl-2-methylsulfanyl-1H-imidazole-4,5-dione

Cat. No. B8430653
M. Wt: 186.23 g/mol
InChI Key: IKOXWQJOMMSXLY-UHFFFAOYSA-N
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Patent
US07101902B2

Procedure details

Isopropyl thiourea 9 (8.0 g, 67.7 mmol) in 100 ml of dry acetone was added iodomethane (6.3 ml, 101 mmol) dropwise at room temperature. After the addition was completed, the mixture was refluxed for 1 hour, and the solvent was evaporated to dryness under the reduced pressure to give a gum. The gummy hydroiodide salt was suspended in 200 ml of dry methylene chloride and to the suspension was added triethylamine (37.7 ml, 270 mmol). The mixture was stirred for 30 minutes at room temperature, cooled down to −78° C. with a dry ice/acetone bath. To the mixture was added dropwise oxalyl chloride (40.6 ml of 2M solution, 81.2 mmol) and stirred at −78° C. for 1 hour. The reaction was quenched by addition of water to decompose the excess oxalyl chloride, the solvent was dried over Na2SO4 and evaporated to dryness in vacuo.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
hydroiodide salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
37.7 mL
Type
reactant
Reaction Step Three
Quantity
40.6 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]([NH2:7])=[S:6])([CH3:3])[CH3:2].IC.[CH2:10](N(CC)CC)C.[C:17](Cl)(=[O:21])[C:18](Cl)=[O:19]>CC(C)=O.C(Cl)Cl>[CH:1]([N:4]1[C:18](=[O:19])[C:17](=[O:21])[N:7]=[C:5]1[S:6][CH3:10])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C)(C)NC(=S)N
Name
Quantity
6.3 mL
Type
reactant
Smiles
IC
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
hydroiodide salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
37.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
40.6 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated to dryness under the reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a gum
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to −78° C. with a dry ice/acetone bath
STIRRING
Type
STIRRING
Details
stirred at −78° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solvent was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)(C)N1C(=NC(C1=O)=O)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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